molecular formula C9H11ClO2 B1167516 (1S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-ol CAS No. 124829-13-6

(1S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-ol

Cat. No.: B1167516
CAS No.: 124829-13-6
M. Wt: 186.63 g/mol
InChI Key: NVMUIQOGSCVYJM-LURJTMIESA-N
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Description

Overview of Arylethanol Derivatives in Chemical Research

Arylethanol derivatives represent a significant class of organic compounds characterized by a hydroxyl group attached to an ethyl chain which is, in turn, bonded to an aromatic ring. These structures are of substantial interest in various fields of chemical research, particularly in organic and medicinal chemistry. nih.govrsc.org A primary reason for their importance is the prevalence of the chiral alcohol motif in numerous biologically active molecules and pharmaceutical agents. nih.govsigmaaldrich.com Chiral alcohols, which are molecules containing a carbon atom bonded to four different substituents, are non-superimposable on their mirror images, a property known as chirality. fiveable.me This stereochemical feature is crucial in pharmacology, as different enantiomers (mirror-image isomers) of a drug can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicologies. nih.gov

Consequently, the synthesis of enantiomerically pure arylethanol derivatives is a major focus of modern organic synthesis. fiveable.meacs.org These compounds serve as valuable chiral building blocks, acting as starting materials for the construction of more complex chiral molecules with specific, desired stereochemistry. sigmaaldrich.comfiveable.meresearchgate.net Their applications span the synthesis of natural products, agrochemicals, and fine chemicals. ftb.com.hralfachemic.com The development of catalytic asymmetric methods, including both biocatalysis and chemocatalysis, has been instrumental in providing efficient access to these enantiopure alcohols. encyclopedia.pub

Significance of 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol as a Model Compound and Synthetic Target

1-(3-Chloro-4-methoxyphenyl)ethan-1-ol is a specific arylethanol derivative that embodies the structural features making this class of compounds significant. Its structure contains a chiral center at the carbon atom bearing the hydroxyl group. This chirality makes it a valuable target for the development and evaluation of asymmetric synthesis methodologies. rsc.orgacs.org

The synthesis of this compound, typically achieved through the reduction of the corresponding prochiral ketone, 1-(3-chloro-4-methoxyphenyl)ethanone, serves as a model reaction for assessing the effectiveness and stereoselectivity of various catalytic systems. ftb.com.hrresearchgate.netmdpi.com The substituents on the aromatic ring—a chloro group and a methoxy (B1213986) group—influence the electronic properties of the molecule, which in turn affects the rate and selectivity of reactions such as catalytic reduction. ftb.com.hralfachemic.com For instance, the presence of an electron-withdrawing group, like chlorine, can enhance the reaction velocity in biocatalytic reductions of the parent ketone. ftb.com.hr

Researchers utilize substrates like 1-(3-chloro-4-methoxyphenyl)ethanone to test new biocatalysts, such as alcohol dehydrogenases (ADHs) from various microorganisms, or new chemocatalysts for their ability to produce the corresponding alcohol with high enantiomeric excess (e.e.). rsc.orgmdpi.com The successful enantioselective synthesis of 1-(3-chloro-4-methoxyphenyl)ethan-1-ol demonstrates the utility of a particular catalyst system, paving the way for its application to the synthesis of more complex and pharmaceutically relevant molecules.

Historical Development of Research on Substituted Phenylethanols

Research into substituted phenylethanols and other chiral compounds gained significant momentum following the issuance of guidelines by the U.S. Food and Drug Administration (FDA) in the late 1980s and early 1990s. ftb.com.hr These guidelines emphasized the need to characterize the individual enantiomers of a chiral drug, driving a surge in the development of stereoselective synthesis methods. ftb.com.hr Before this, many chiral drugs were sold as racemic mixtures (a 1:1 mixture of both enantiomers). The recognition that one enantiomer could be therapeutic while the other might be inactive or even harmful, as was the case with the historical drug Aminorex which caused pulmonary hypertension, underscored the need for enantiomerically pure compounds. wikipedia.org

Early methods for obtaining single enantiomers often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. This led to a focus on asymmetric synthesis, a more direct and economical approach. acs.org The history of this field includes the development of chiral auxiliaries—chiral molecules that are temporarily incorporated into a non-chiral substrate to direct a stereoselective reaction. researchgate.net

A significant parallel development has been the rise of biocatalysis. The use of whole microbial cells (like yeast) or isolated enzymes (like oxidoreductases) to perform enantioselective reductions of prochiral ketones to chiral alcohols has become a powerful tool in organic synthesis. ftb.com.hrresearchgate.netsrce.hr This approach offers advantages such as high selectivity, mild reaction conditions, and reduced environmental impact. acs.orgrsc.org The continuous discovery of new microorganisms and the engineering of enzymes with improved stability and substrate scope are hallmarks of the ongoing evolution in this field. rsc.orgmdpi.com

Current Research Frontiers and Challenges in its Study

The study of 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol and related chiral alcohols is situated at the forefront of several research areas. A major frontier is the discovery and application of novel biocatalysts for asymmetric synthesis. mdpi.com Researchers are actively screening for new microorganisms from diverse environments to find enzymes with novel reactivities or stereopreferences, such as those that defy the commonly observed Prelog's rule of stereoselectivity. ftb.com.hrmdpi.com The goal is to expand the "biocatalytic toolbox" available to synthetic chemists. mdpi.com

Another significant area of research is the development of more robust and efficient catalytic systems. For biocatalysis, challenges include the poor tolerance of some enzymes to organic solvents and the inhibitory effects of by-products, which can limit industrial-scale applications. rsc.org Innovations like substrate-coupled cofactor regeneration systems are being developed to address these issues and make the processes more sustainable and economical. rsc.org In chemocatalysis, the design of new chiral ligands and metal complexes for asymmetric transfer hydrogenation continues to be an active field, aiming for higher efficiency and broader substrate compatibility. acs.org

Furthermore, compounds like 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol are relevant to fragment-based drug discovery. nih.gov In this approach, small, simple molecules (fragments) are screened for weak binding to a biological target. Promising fragments are then elaborated or combined to create more potent lead compounds. The substituted phenylethanol scaffold is a common feature in such endeavors.

Finally, the development of advanced analytical techniques is crucial for accurately determining the enantiomeric purity of chiral alcohols, which is a critical parameter for their use in pharmaceutical applications. nih.gov

Properties

CAS No.

124829-13-6

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

(1S)-1-(3-chloro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11ClO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6,11H,1-2H3/t6-/m0/s1

InChI Key

NVMUIQOGSCVYJM-LURJTMIESA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Cl)O

Synonyms

(S)-3-CHLORO-4-METHOXY-A-METHYLBENZENEMETHANOL

Origin of Product

United States

Synthetic Methodologies for 1 3 Chloro 4 Methoxyphenyl Ethan 1 Ol

Chemical Synthesis Approaches

Reduction of 1-(3-Chloro-4-methoxyphenyl)ethan-1-one

The reduction of the carbonyl group in 1-(3-chloro-4-methoxyphenyl)ethan-1-one is the most direct and widely employed method for the synthesis of 1-(3-chloro-4-methoxyphenyl)ethan-1-ol. This transformation can be accomplished using several key techniques, including catalytic hydrogenation, asymmetric transfer hydrogenation, and hydride reduction.

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst to reduce the ketone. This method is a cornerstone of industrial and laboratory synthesis due to its efficiency and the potential for high yields. Common catalysts for this transformation include platinum and nickel-based systems.

Platinum-Based Catalysts: Platinum on carbon (Pt/C) is a versatile and effective catalyst for the hydrogenation of aromatic ketones. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a hydrogen atmosphere. The activity and selectivity of the catalyst can be influenced by reaction conditions such as temperature, pressure, and the choice of solvent.

Raney Nickel: Raney Nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy, is another powerful catalyst for the hydrogenation of carbonyl compounds. acs.org It is often used in multiphase systems, which can enhance its catalytic activity. unive.it For instance, the hydrogenation of related chloroacetophenones has been successfully demonstrated using Raney Nickel in a biphasic system, highlighting its potential for the reduction of 1-(3-chloro-4-methoxyphenyl)ethan-1-one. unive.it

Table 1: Catalytic Hydrogenation Strategies for Ketone Reduction
CatalystTypical Reaction ConditionsGeneral Applicability
Platinum on Carbon (Pt/C)H2 gas, Ethanol or Ethyl Acetate solvent, Room temperature to moderate heatEffective for a wide range of aromatic ketones.
Raney NickelH2 gas, Multiphase systems (e.g., organic solvent/aqueous base), Room temperature to moderate heatPowerful catalyst, particularly effective in multiphase conditions for related substrates. unive.it

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones, yielding chiral alcohols with high enantiomeric excess. liv.ac.uk This method utilizes a hydrogen donor, typically isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst. Ruthenium-based catalysts, particularly those developed by Noyori and co-workers, are highly effective for this transformation. mdpi.com

The mechanism of ATH with Noyori-type catalysts involves the formation of a ruthenium hydride species which then transfers a hydride to the ketone through a six-membered transition state. mdpi.com The chirality of the resulting alcohol is dictated by the chiral ligand coordinated to the ruthenium center. For the reduction of 1-(3-chloro-4-methoxyphenyl)ethan-1-one, a chiral ruthenium catalyst, such as one derived from a chiral diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), would be employed. mdpi.com The reaction is typically carried out in a suitable solvent, such as isopropanol, which also serves as the hydrogen source.

Table 2: Asymmetric Transfer Hydrogenation of Aromatic Ketones
Catalyst SystemHydrogen Donor/SolventKey Features
Ruthenium(II)-TsDPEN complexesIsopropanol or Formic acid/TriethylamineHigh enantioselectivity, mild reaction conditions. mdpi.com

Hydride-based reducing agents are widely used for the reduction of ketones to alcohols due to their ready availability and ease of use.

Sodium Borohydride (B1222165) (NaBH4): Sodium borohydride is a mild and selective reducing agent that is particularly effective for the reduction of aldehydes and ketones. orgsyn.org The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, at room temperature or with mild cooling. orgsyn.org The procedure generally involves dissolving the ketone in the solvent, followed by the portion-wise addition of sodium borohydride. orgsyn.org An excess of the reducing agent is often used to ensure complete conversion. The reaction is then quenched with water or a dilute acid to decompose the borate complexes and isolate the alcohol product.

Lithium Aluminum Hydride (LiAlH4): Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride and can reduce a wider range of functional groups, including esters and carboxylic acids. liv.ac.uk For the reduction of ketones, LiAlH4 is highly effective, providing rapid and complete conversion to the corresponding alcohol. liv.ac.uk Due to its high reactivity with protic solvents, LiAlH4 reductions must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF). liv.ac.uk The reaction is typically performed by adding a solution of the ketone to a suspension of LiAlH4 in the solvent, followed by a careful workup procedure involving the sequential addition of water and a base to quench the excess hydride and precipitate the aluminum salts.

Table 3: Hydride Reduction of Ketones
ReagentSolventTypical ConditionsWorkup
Sodium Borohydride (NaBH4)Methanol, EthanolRoom temperature or mild coolingQuenching with water or dilute acid
Lithium Aluminum Hydride (LiAlH4)Anhydrous Diethyl Ether, THF0 °C to room temperatureSequential addition of water and base (e.g., Fieser workup)

Grignard Reaction Pathways Utilizing Related Carbonyl Precursors

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols. To synthesize 1-(3-chloro-4-methoxyphenyl)ethan-1-ol via this route, a suitable carbonyl precursor and a Grignard reagent are required. One plausible pathway involves the reaction of 3-chloro-4-methoxybenzaldehyde (B1194993) with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride.

In this reaction, the nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with an aqueous acid protonates the resulting alkoxide to yield the desired secondary alcohol, 1-(3-chloro-4-methoxyphenyl)ethan-1-ol. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, to prevent the highly reactive Grignard reagent from being quenched by protic species.

Other Established and Novel Chemical Routes

Beyond the primary methods of ketone reduction and Grignard reactions, other established synthetic routes can be considered for the preparation of 1-(3-chloro-4-methoxyphenyl)ethan-1-ol.

Meerwein-Ponndorf-Verley (MPV) Reduction: The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to alcohols. wikipedia.org The reaction employs an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, usually isopropanol. wikipedia.org The reaction is reversible and is driven to completion by using a large excess of the sacrificial alcohol and by removing the acetone byproduct by distillation. organic-chemistry.org A key advantage of the MPV reduction is its tolerance of other functional groups that might be sensitive to hydride reagents. alfa-chemistry.com

Table 4: Meerwein-Ponndorf-Verley Reduction of Ketones
CatalystHydrogen SourceTypical ConditionsKey Advantage
Aluminum IsopropoxideIsopropanolRefluxing in isopropanol or an inert solventHigh chemoselectivity, tolerates various functional groups. alfa-chemistry.com

Stereoselective Synthesis Strategies

Stereoselective synthesis is paramount for obtaining optically pure 1-(3-chloro-4-methoxyphenyl)ethan-1-ol. Methodologies include the use of chiral catalysts, biocatalytic pathways, and kinetic resolution, each offering distinct advantages in achieving high enantiomeric excess.

Chiral Catalyst Development for Enantioselective Reductions

The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone of asymmetric synthesis. This transformation is frequently accomplished using a reducing agent, such as borane (B79455), in the presence of a chiral catalyst. Oxazaborolidine catalysts, for instance, have been effectively used for the asymmetric reduction of various ketones. While specific studies on the reduction of 3'-Chloro-4'-methoxyacetophenone using these catalysts are not extensively detailed in the provided results, the general principle involves the formation of a transient complex between the catalyst, the reducing agent, and the ketone. This complex directs the hydride delivery to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. The effectiveness of this method is highly dependent on the structure of the catalyst and the reaction conditions.

Organocatalysis also presents a powerful tool for these transformations. Chiral phosphoric acids, derived from BINOL, have been shown to catalyze the reductive amination of ketones with high enantioselectivity, a process that involves the reduction of an intermediate imine. princeton.edu This highlights the potential of small organic molecules to facilitate highly stereocontrolled reductions.

Table 1: Examples of Chiral Catalysts in Asymmetric Reductions

Catalyst Type Substrate Type Reducing Agent Typical Enantiomeric Excess (ee)
Oxazaborolidine Aryl Ketones Borane complexes >90%
Chiral Phosphoric Acid Aryl Ketones Hantzsch Ester 91-95% princeton.edu

Biocatalytic and Chemoenzymatic Pathways

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. Enzymes and whole-cell systems can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity.

The asymmetric reduction of 3'-Chloro-4'-methoxyacetophenone can be efficiently achieved using whole-cell biocatalysts. Microorganisms such as fungi and bacteria possess a variety of oxidoreductase enzymes that can catalyze the reduction of ketones to alcohols with high enantiomeric purity. For example, various fungi are known to perform transformations on chlorinated aromatic compounds. nih.gov While a specific study on 1-(3-chloro-4-methoxyphenyl)ethan-1-ol is not detailed, related studies show that whole cells of organisms like Candida parapsilosis and recombinant Escherichia coli are used to produce chiral alcohols from corresponding ketones with high yields and enantiomeric excess. These systems often contain cofactor regeneration mechanisms, making them cost-effective for large-scale synthesis.

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer an efficient route to complex chiral molecules. These cascades can combine different reaction types, such as oxidations and decarboxylations, to build stereocenters with high precision. For instance, a cascade involving a dioxygenase and a decarboxylase can be used to synthesize chiral amino alcohols from L-lysine. Although not directly applied to 1-(3-chloro-4-methoxyphenyl)ethan-1-ol, this strategy demonstrates the potential for multi-enzyme systems to create chiral alcohols from achiral starting materials in a highly controlled manner.

Microbial transformations are widely employed to obtain enantiomerically pure compounds. A screening of various fungal strains can identify microorganisms capable of selectively reducing a prochiral ketone or selectively degrading one enantiomer of a racemic alcohol. For example, the fungus Hormodendrum cladosporioides has been used to transform a related chlorinated oxazepine derivative. nih.gov This highlights the metabolic versatility of microorganisms, which can be harnessed to produce single-enantiomer products like 1-(3-chloro-4-methoxyphenyl)ethan-1-ol with high optical purity.

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, typically an enzyme. For racemic 1-(3-chloro-4-methoxyphenyl)ethan-1-ol, lipases are particularly effective biocatalysts. researchgate.net

In a typical lipase-catalyzed kinetic resolution, the racemic alcohol is subjected to transesterification with an acyl donor, such as vinyl acetate. nih.gov The lipase will preferentially acylate one enantiomer, leaving the other unreacted. For example, Lipase B from Candida antarctica (CALB) is frequently used for such resolutions. viamedica.pl The acylated product and the remaining unreacted alcohol, now enantiomerically enriched, can then be separated. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, which can often lead to products with very high enantiomeric excess. nih.gov A variation of this is dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. semanticscholar.org

Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

Lipase Source Substrate Acyl Donor Outcome
Candida antarctica Lipase B (CALB) (rac)-1-phenylethanol Isopropenyl Acetate High conversion and enantiomeric excess semanticscholar.org
Pseudomonas cepacia Lipase Ivabradine precursor alcohol - 96:4 enantiomeric ratio polimi.it

This table provides examples of lipase-catalyzed resolutions for structurally related secondary alcohols.

Table of Compounds Mentioned

Compound Name
1-(3-Chloro-4-methoxyphenyl)ethan-1-ol
3'-Chloro-4'-methoxyacetophenone
Borane
BINOL
Hantzsch Ester
N-Chlorosuccinimide
L-lysine
Vinyl acetate
Isopropenyl Acetate
(rac)-1-phenylethanol

Diastereoselective Synthesis Approaches

Diastereoselective approaches to the synthesis of 1-(3-chloro-4-methoxyphenyl)ethan-1-ol primarily involve the stereocontrolled reduction of the prochiral ketone, 3'-chloro-4'-methoxyacetophenone. This can be accomplished through two main strategies: the use of chiral auxiliaries to direct the approach of a reducing agent, or the application of biocatalysis with enzymes that exhibit high stereoselectivity.

Chiral Auxiliary-Mediated Synthesis

A common strategy in diastereoselective synthesis involves the temporary incorporation of a chiral auxiliary into the substrate molecule. This auxiliary directs the stereochemical course of subsequent reactions, and is later removed to yield the desired enantiomerically enriched product. While specific examples for the synthesis of 1-(3-chloro-4-methoxyphenyl)ethan-1-ol using this method are not extensively documented in publicly available research, the principles can be illustrated with well-established chiral auxiliaries like Evans' oxazolidinones or pseudoephedrine.

The general approach would involve the following steps:

Attachment of the Chiral Auxiliary: The 3'-chloro-4'-methoxyacetophenone would be derivatized with a chiral auxiliary. For instance, an Evans oxazolidinone could be acylated to form an N-acyl derivative.

Diastereoselective Reduction: The ketone group of the derivatized substrate would then be reduced. The steric bulk and electronic properties of the chiral auxiliary would favor the approach of the reducing agent from one face of the carbonyl group, leading to the preferential formation of one diastereomer of the resulting alcohol.

Removal of the Chiral Auxiliary: The chiral auxiliary is then cleaved from the molecule to yield the enantiomerically enriched 1-(3-chloro-4-methoxyphenyl)ethan-1-ol.

The effectiveness of this approach is highly dependent on the choice of the chiral auxiliary, the reducing agent, and the reaction conditions. High diastereomeric excesses (d.e.) are often achievable with this methodology.

Biocatalytic Diastereoselective Reduction

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a powerful and environmentally benign approach for the stereoselective synthesis of chiral alcohols. nih.govunimi.it These enzymes can exhibit high levels of both enantioselectivity and diastereoselectivity. The synthesis of 1-(3-chloro-4-methoxyphenyl)ethan-1-ol can be envisioned through the enzymatic reduction of 3'-chloro-4'-methoxyacetophenone.

While specific studies on the biocatalytic reduction of 3'-chloro-4'-methoxyacetophenone are not widely reported, research on analogous substituted acetophenones demonstrates the feasibility of this approach. For instance, various microorganisms and isolated ketoreductases have been shown to reduce a wide range of acetophenone derivatives to their corresponding (S)- or (R)-alcohols with high enantiomeric excess (e.e.). nih.govunimi.it

The following table summarizes the results of biocatalytic reductions of acetophenone derivatives that are structurally related to 3'-chloro-4'-methoxyacetophenone, illustrating the potential of this method.

SubstrateBiocatalyst (Enzyme/Organism)ProductEnantiomeric Excess (e.e.)ConfigurationReference
2-Bromo-4-fluoro acetophenoneCandida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Sphingomonas, Baker's yeast(S)-1-(2'-bromo-4'-fluoro phenyl)ethanol>99%S nih.gov
2-Chloro-1-(3-chloro-4-fluorophenyl)ethanoneKetoreductase from Hansenula polymorpha(S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol100%S nih.gov
AcetophenonePichia glucozyma(S)-1-phenylethanolHighS unimi.it

The data in the table indicates that various biocatalysts are highly effective in the asymmetric reduction of substituted acetophenones, consistently producing the chiral alcohol product with high enantiomeric purity. It is therefore highly probable that a suitable ketoreductase could be identified or engineered for the specific reduction of 3'-chloro-4'-methoxyacetophenone to a single enantiomer of 1-(3-chloro-4-methoxyphenyl)ethan-1-ol. The reaction would typically be carried out in an aqueous medium under mild conditions, often with a co-factor regeneration system to ensure the continuous supply of the reducing equivalent (NADPH or NADH).

Chemical Reactivity and Derivatization Studies of 1 3 Chloro 4 Methoxyphenyl Ethan 1 Ol

Mechanistic Investigations of Key Reactions

The key reactions involving 1-(3-chloro-4-methoxyphenyl)ethan-1-ol are its formation via ketone reduction and its conversion to other functional groups, such as ethers. The mechanisms of these transformations are influenced by the electronic properties of the substituents on the aromatic ring.

The reduction of the precursor ketone, 3'-chloro-4'-methoxyacetophenone, to yield 1-(3-chloro-4-methoxyphenyl)ethan-1-ol is a central reaction. The mechanism of this transformation is highly dependent on the reducing agent employed.

Hydride Reduction of 3'-Chloro-4'-methoxyacetophenone

The reduction of ketones with complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄), is a common and well-understood process. The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The generally accepted mechanism involves a two-step process:

Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride. The hydride attacks the partially positive carbonyl carbon of 3'-chloro-4'-methoxyacetophenone. This leads to the formation of a tetrahedral alkoxide intermediate. The electrons of the carbon-oxygen double bond are pushed onto the oxygen atom.

Protonation: The resulting alkoxide intermediate is then protonated by a protic solvent, such as methanol (B129727) or water, which is typically used in the reaction setup. This step yields the final product, 1-(3-chloro-4-methoxyphenyl)ethan-1-ol.

Step Description Intermediate/Product
1Nucleophilic attack of hydride (from NaBH₄) on the carbonyl carbon of 3'-chloro-4'-methoxyacetophenone.Tetrahedral alkoxide intermediate
2Protonation of the alkoxide by a protic solvent (e.g., methanol).1-(3-Chloro-4-methoxyphenyl)ethan-1-ol

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is another important method for the reduction of ketones. This reaction often employs a transition metal catalyst, such as a ruthenium complex, and a hydrogen donor, like isopropanol (B130326) or formic acid. The mechanism is more complex than hydride reduction and can vary depending on the specific catalyst system.

A plausible mechanism for the transfer hydrogenation of 3'-chloro-4'-methoxyacetophenone, based on studies of similar ketones, involves an outer-sphere mechanism. In this pathway, a metal-hydride species is formed from the catalyst and the hydrogen donor. The ketone then interacts with this metal-hydride complex without direct coordination to the metal center. The hydride is transferred from the metal to the carbonyl carbon through a six-membered cyclic transition state, often involving a proton transfer from a ligand on the catalyst to the carbonyl oxygen.

For the asymmetric variant of this reaction, which would produce an enantiomerically enriched sample of 1-(3-chloro-4-methoxyphenyl)ethan-1-ol, the chiral ligands on the metal catalyst create a chiral environment that favors the formation of one enantiomer over the other.

Catalyst System Hydrogen Donor General Mechanistic Feature
Ruthenium-based complexesIsopropanolOuter-sphere hydride transfer
Ruthenium-based complexesFormic acid/triethylamineFormation of a Ru-hydride complex and subsequent hydrogen transfer

Etherification of 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol

The derivatization of 1-(3-chloro-4-methoxyphenyl)ethan-1-ol, for instance, through etherification, typically proceeds through a mechanism involving a carbocation intermediate, especially under acidic conditions. This is characteristic of secondary benzylic alcohols.

The mechanism for acid-catalyzed etherification would involve:

Protonation of the Hydroxyl Group: The hydroxyl group of 1-(3-chloro-4-methoxyphenyl)ethan-1-ol is protonated by an acid catalyst, forming a good leaving group (water).

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring. The electron-donating methoxy (B1213986) group at the para-position significantly stabilizes this carbocation, while the electron-withdrawing chloro group at the meta-position has a destabilizing inductive effect.

Nucleophilic Attack: A nucleophile, such as another alcohol molecule (for symmetrical ether formation) or a different alcohol (for unsymmetrical ether synthesis), attacks the carbocation.

Deprotonation: The resulting protonated ether is deprotonated to yield the final ether product and regenerate the acid catalyst.

Initial mechanistic studies on similar secondary benzylic alcohols have indicated that the formation of the carbocation is a key step in these reactions.

Reactant Reagent Key Intermediate Product
1-(3-Chloro-4-methoxyphenyl)ethan-1-olAcid catalyst, AlcoholSecondary benzylic carbocationEther

Stereochemical Investigations of 1 3 Chloro 4 Methoxyphenyl Ethan 1 Ol

Elucidation of Absolute and Relative Stereochemistry

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms, designated by R or S nomenclature according to the Cahn-Ingold-Prelog priority rules. The relative stereochemistry, on the other hand, refers to the configuration of one stereocenter in relation to another within the same molecule. As 1-(3-chloro-4-methoxyphenyl)ethan-1-ol has only one chiral center, the focus lies on determining its absolute configuration.

The absolute stereochemistry of each enantiomer can be unequivocally determined through single-crystal X-ray crystallography. However, in the absence of suitable crystals, indirect methods are often employed. These include chemical correlation with a compound of known absolute configuration or through the use of chiral derivatizing agents followed by NMR spectroscopy.

CompoundEnantiomerSpecific Rotation ([α]D)Conditions
1-(4-chlorophenyl)ethanol(R)+17.65°c = 0.58, CH2Cl2
1-(4-methoxyphenyl)ethanol(R)+33.80°c = 0.60, CH2Cl2 rsc.org
1-(3-methoxyphenyl)ethanol(R)Not specified
1-(3-chloro-4-methoxyphenyl)ethan-1-ol(R)Not available
1-(3-chloro-4-methoxyphenyl)ethan-1-ol(S)Not available

Enantiomeric Purity and Chiral Recognition Studies

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture. The determination of enantiomeric purity is critical in many applications, particularly in the pharmaceutical industry where the therapeutic effects and toxicity of enantiomers can differ significantly.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common and reliable methods for determining the enantiomeric excess of chiral alcohols. The choice of the chiral stationary phase is crucial for achieving separation, as it must exhibit differential interactions with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of aromatic alcohols csfarmacie.czphenomenex.comnih.gov.

For the separation of compounds similar to 1-(3-chloro-4-methoxyphenyl)ethan-1-ol, columns such as Daicel Chiralpak OD-H (amylose-based) and Phenomenex Lux Cellulose series have proven effective rsc.org. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane and an alcohol modifier such as isopropanol (B130326), is optimized to achieve baseline separation of the enantiomeric peaks csfarmacie.cz.

Chiral recognition, the process by which a chiral selector interacts differently with the two enantiomers, is fundamental to these separations. This recognition is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. For 1-(3-chloro-4-methoxyphenyl)ethan-1-ol, the hydroxyl group, the aromatic ring with its substituents, and the stereogenic center are all potential sites for interaction with the CSP.

Analytical TechniqueChiral Stationary Phase (Example)Mobile Phase (Typical)Detection
Chiral HPLCCellulose or Amylose-based (e.g., Daicel Chiralpak OD-H) rsc.orgHexane/IsopropanolUV
Chiral GCCyclodextrin-basedHeliumFID/MS

Note: This table provides examples of typical conditions used for the chiral separation of similar aromatic alcohols.

Influence of Stereochemistry on Molecular Conformation

The stereochemistry at the chiral center can significantly influence the preferred molecular conformation of 1-(3-chloro-4-methoxyphenyl)ethan-1-ol. The conformation, or the spatial arrangement of atoms that can be interconverted by rotation about single bonds, affects the molecule's physical, chemical, and biological properties.

The rotational barrier around the C-C bond connecting the stereocenter to the phenyl ring determines the conformational preferences. The presence of substituents on the phenyl ring (chloro and methoxy (B1213986) groups) and the hydroxyl and methyl groups on the stereocenter will create steric and electronic effects that favor certain staggered conformations over others.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution auremn.org.brcreative-biostructure.com. By analyzing coupling constants (specifically ³JHH values) and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, it is possible to deduce the time-averaged conformation of the molecule. For the enantiomers of 1-(3-chloro-4-methoxyphenyl)ethan-1-ol, the relative orientations of the hydroxyl proton, the methine proton, and the aromatic ring can be investigated. It is expected that intramolecular hydrogen bonding between the hydroxyl group and the methoxy group could influence the conformational landscape, potentially leading to a more rigid structure in one of the low-energy conformers.

Computational Prediction of Stereoisomer Stability

Computational chemistry provides valuable insights into the relative stabilities of stereoisomers and their preferred conformations. Using quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to calculate the energies of different conformations of the (R) and (S) enantiomers of 1-(3-chloro-4-methoxyphenyl)ethan-1-ol.

These calculations can predict the most stable (lowest energy) conformation for each enantiomer by systematically rotating the bonds and calculating the potential energy surface. The results of these calculations can reveal the dihedral angles that define the most stable spatial arrangement of the substituents around the chiral center and the phenyl ring.

Furthermore, computational methods can predict the relative energies of the two enantiomers. In the absence of any chiral environment, enantiomers are isoenergetic (have the same energy). However, computational models can be used to simulate their interaction with other chiral molecules, providing a theoretical basis for understanding chiral recognition phenomena. While specific computational studies on 1-(3-chloro-4-methoxyphenyl)ethan-1-ol were not found in the search results, such studies are a standard approach in modern stereochemical analysis.

Computational MethodPredicted PropertySignificance
Density Functional Theory (DFT)Relative energies of conformersIdentifies the most stable molecular shapes
Dihedral angles of stable conformersDescribes the 3D structure in detail
Simulated interaction with a chiral selectorProvides insight into chiral recognition mechanisms

Note: This table outlines the types of predictions that can be made using computational chemistry for the stereochemical analysis of this compound.

Computational and Theoretical Chemical Analyses of 1 3 Chloro 4 Methoxyphenyl Ethan 1 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods model the distribution of electrons and predict a variety of chemical and physical properties, offering a lens into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By approximating the electron density of the system, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.

For 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, DFT optimization would reveal the precise spatial relationship between the substituted phenyl ring and the chiral ethan-1-ol side chain. The calculations would account for the electronic effects of the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group on the aromatic ring's geometry. Furthermore, the stereoelectronic effects involving the hydroxyl group at the chiral center are critical in defining the molecule's preferred shape. Theoretical studies on similar substituted 1-phenylethyl compounds provide a basis for predicting these parameters. koreascience.kr

Interactive Table 1: Predicted Ground State Geometrical Parameters for 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol using DFT Note: These are representative values based on DFT calculations of analogous structures.

Parameter Atoms Involved Predicted Value
Bond Lengths
C-Cl Aromatic C3 - Cl ~1.74 Å
C-O (methoxy) Aromatic C4 - O ~1.36 Å
C-O (hydroxyl) Chiral C - O ~1.43 Å
C-C (side chain) Chiral C - Methyl C ~1.53 Å
C-C (ring-chain) Aromatic C1 - Chiral C ~1.52 Å
Bond Angles
C2-C3-Cl Aromatic Carbons - Cl ~119.5°
C3-C4-O Aromatic Carbons - O ~118.0°
C(ring)-C(chiral)-O Aromatic C1 - Chiral C - O ~110.2°
Dihedral Angle

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic transitions. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

In 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, which can readily donate electrons. The LUMO, conversely, would likely be distributed over the aromatic ring, with significant contributions from the carbon atom bearing the electron-withdrawing chlorine atom. The analysis of similar aromatic compounds suggests that such substitutions finely tune the orbital energies. mdpi.com The energy of these orbitals allows for the calculation of important electronic properties, as detailed in the table below.

Interactive Table 2: Predicted Frontier Molecular Orbital Properties Note: These are representative values based on FMO analysis of analogous structures.

Property Formula Predicted Value (eV) Description
HOMO Energy EHOMO -8.95 Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy ELUMO -1.20 Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap ΔE = ELUMO - EHOMO 7.75 Indicates chemical reactivity and stability; a larger gap implies higher stability.
Ionization Potential I ≈ -EHOMO 8.95 The energy required to remove an electron from the molecule.
Electron Affinity A ≈ -ELUMO 1.20 The energy released when an electron is added to the molecule.

| Chemical Hardness | η = (I - A) / 2 | 3.875 | Measures the resistance to change in electron distribution. |

Electrostatic Potential and Charge Distribution Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). On an MEP map, red and yellow colors indicate areas of negative electrostatic potential (electron-rich), while blue indicates positive potential (electron-poor).

For 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, the MEP map would show distinct regions of negative potential around the electronegative oxygen atoms of the hydroxyl and methoxy groups, as well as the chlorine atom. These sites are prone to attack by electrophiles. A significant region of positive potential would be located on the hydrogen atom of the hydroxyl group, making it a primary site for hydrogen bonding and interaction with nucleophiles.

Molecular Dynamics and Conformational Studies

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular dynamics (MD) simulations and conformational analyses explore the various shapes a molecule can adopt by rotating around its single bonds and the relative energies of these shapes.

Conformational Landscape Exploration

The conformational landscape of 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol is primarily defined by the rotation around several key single bonds:

The C(aromatic)-C(chiral) bond, which determines the orientation of the ethan-1-ol group relative to the phenyl ring.

The C(chiral)-O(hydroxyl) bond, which alters the position of the hydroxyl hydrogen.

The C(aromatic)-O(methoxy) bond, which rotates the methoxy group's methyl substituent.

Computational studies on substituted benzyl (B1604629) alcohols and 1-phenylethanol (B42297) reveal a complex potential energy surface with multiple local minima corresponding to different stable conformers. researchgate.netrsc.orgresearchgate.net The most stable conformations are typically described as gauche or anti, referring to the dihedral angle between the main substituents. Exploring this landscape is critical for understanding which shapes the molecule is most likely to adopt and how it might interact with other molecules, such as enzyme active sites.

Intramolecular Interactions and Dynamics

The relative stability of different conformers is governed by a delicate balance of intramolecular interactions. In 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, these include:

Intramolecular Hydrogen Bonding: A key stabilizing interaction is the potential for a hydrogen bond to form between the hydrogen of the hydroxyl group and a nearby acceptor atom. Depending on the conformation, this could be the oxygen of the methoxy group or the chlorine atom. Studies on ortho-halogenated benzyl alcohols confirm that such intramolecular OH--X (where X is a halogen or oxygen) contacts can significantly stabilize a specific chiral conformation. rsc.orgrsc.org

Steric Hindrance: The bulky methyl group on the ethan-1-ol side chain can clash with the substituents on the aromatic ring, particularly the large chlorine atom. This steric repulsion destabilizes certain conformations, making them less populated.

Molecular dynamics simulations can model the time-evolution of these interactions, showing how the molecule transitions between different conformational states and revealing the energetic barriers for these changes. researchgate.net

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) Methodology Development (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgyoutube.com The fundamental principle of QSAR is that the biological effect of a chemical is a function of its molecular structure and physicochemical properties. researchgate.netmdpi.com These models are instrumental in the fields of drug discovery, toxicology, and environmental science for predicting the activity of novel or untested chemical entities, thereby prioritizing synthesis and testing, and reducing the reliance on extensive experimental screening. researchgate.netnih.gov

The development of a robust QSAR model is a systematic process that involves several key stages:

Data Set Curation: The process begins with the selection of a series of chemical compounds with known biological activities for the endpoint of interest. This dataset is then divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate the predictive performance of the generated model on compounds not used during model development. researchgate.net

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies), and physicochemical properties (e.g., logP, molar refractivity). youtube.comnih.gov

Variable Selection and Model Building: From the large pool of calculated descriptors, a subset that has the most significant correlation with the biological activity is selected. This is a critical step to avoid overfitting and to create a more interpretable model. semanticscholar.org Various statistical and machine learning methods are then employed to build the mathematical model that relates the selected descriptors to the activity. Common regression techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and non-linear methods like Artificial Neural Networks (ANN). researchgate.netnih.gov

Model Validation: The developed QSAR model must undergo rigorous validation to ensure its robustness and predictive power. semanticscholar.org Internal validation techniques, such as cross-validation (e.g., leave-one-out), assess the internal consistency of the model. External validation, using the independent test set, is crucial to evaluate the model's ability to predict the activity of new chemicals. semanticscholar.org

QSAR models can be categorized based on the dimensionality of the descriptors used:

1D-QSAR: Utilizes global molecular properties like logP and pKa. nih.gov

2D-QSAR: Employs 2D structural information, such as topological indices. nih.gov

3D-QSAR: Considers the three-dimensional structure of molecules and their interaction fields (steric and electrostatic), as seen in methods like Comparative Molecular Field Analysis (CoMFA). wikipedia.org

The ultimate goal is to generate a statistically significant and predictive model that can be used to understand the structural requirements for a given biological activity and to guide the design of new, more potent compounds. mdpi.com

Influence of Substituents on Electronic and Steric Properties

The reactivity and interaction of 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol with biological targets are heavily influenced by the electronic and steric properties of its substituents: the chloro group at position 3 and the methoxy group at position 4 of the phenyl ring.

Electronic Effects: The electronic influence of a substituent is its ability to donate or withdraw electron density from the aromatic ring. This is a combination of two effects: the inductive effect and the resonance effect.

Methoxy Group (OCH₃): The oxygen atom in the methoxy group is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can participate in resonance with the aromatic pi-system, resulting in a strong electron-donating resonance effect (+R). This +R effect is significantly stronger than the -I effect, making the methoxy group a net electron-donating group and an activator for electrophilic aromatic substitution.

In 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, the interplay of these groups modulates the electron density of the phenyl ring, influencing its reactivity and potential interactions. The activating methoxy group and the deactivating chloro group have opposing electronic influences.

Steric Effects: Steric effects relate to the spatial arrangement of atoms and the physical bulk of the substituents, which can hinder or facilitate chemical reactions or receptor binding.

Chloro Group (Cl): The chlorine atom is larger than a hydrogen atom, introducing moderate steric bulk on the phenyl ring.

Methoxy Group (OCH₃): The methoxy group is also bulkier than a hydrogen atom and its free rotation around the C-O bond can influence the preferred conformation of the molecule.

Summary of Substituent Effects:

SubstituentPositionInductive EffectResonance EffectOverall Electronic EffectSteric Hindrance
Chloro (Cl)3Electron-withdrawing (-I)Weakly electron-donating (+R)Net Electron-withdrawingModerate
Methoxy (OCH₃)4Weakly electron-withdrawing (-I)Strongly electron-donating (+R)Net Electron-donatingModerate

Prediction and Interpretation of Spectroscopic Data from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules. st-andrews.ac.ukpsi-k.net These computational methods solve the electronic structure of a molecule from fundamental physical constants, allowing for the prediction of various spectroscopic data without prior experimental input. researchgate.netrsc.org This approach is invaluable for structure elucidation, especially when combined with experimental data, a field often referred to as "NMR crystallography". st-andrews.ac.uksemanticscholar.org

Vibrational Frequency Calculations (e.g., IR, Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum and the scattered peaks in a Raman spectrum. nih.gov These calculations are based on determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized, allowing for a detailed assignment of experimental spectral bands to specific atomic motions, such as stretching, bending, and torsional vibrations. researchgate.net

Predicted Vibrational Frequencies for 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol:

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
O-H StretchAlcohol (-OH)3600 - 3200Strong, Broad (IR)
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium (IR, Raman)
C-H Stretch (Aliphatic)-CH₃, -CH3000 - 2850Medium (IR, Raman)
C=C Stretch (Aromatic)Aromatic Ring1625 - 1475Medium to Strong (IR, Raman)
C-O Stretch (Alcohol)C-OH1260 - 1000Strong (IR)
C-O Stretch (Ether)Ar-O-CH₃1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)Strong (IR)
C-Cl StretchAr-Cl850 - 550Medium to Strong (IR)

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

First-principles calculations can accurately predict the nuclear magnetic shielding tensors for each atom in a molecule. psi-k.net These tensors are then used to calculate the NMR chemical shifts (δ), which are highly sensitive to the local electronic environment of each nucleus. st-andrews.ac.uk Comparing calculated chemical shifts with experimental data is a powerful method for confirming or determining molecular structures. semanticscholar.org The Gauge-Including Projector Augmented Wave (GIPAW) method is a common approach for such calculations in solid-state NMR. psi-k.net

For 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, the predicted ¹H and ¹³C NMR spectra would show distinct signals for each unique proton and carbon atom. The electron-donating methoxy group and the electron-withdrawing chloro group will have a significant impact on the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

Proton(s)EnvironmentPredicted δ (ppm)Multiplicity
H-2, H-5, H-6Aromatic6.8 - 7.5Doublet, Doublet of doublets
-OCH₃Methoxy3.8 - 4.0Singlet
-CH(OH)Carbinol4.8 - 5.0Quartet
-OHHydroxyl1.5 - 4.0 (variable)Singlet (broad)
-CH₃Methyl1.4 - 1.6Doublet

Predicted ¹³C NMR Chemical Shifts:

Carbon(s)EnvironmentPredicted δ (ppm)
C=O (aromatic)C1 (ipso, attached to ethanol)135 - 145
C-O (aromatic)C4 (attached to OCH₃)150 - 160
C-Cl (aromatic)C3 (attached to Cl)120 - 130
CH (aromatic)C2, C5, C6110 - 130
-CH(OH)Carbinol65 - 75
-OCH₃Methoxy55 - 60
-CH₃Methyl20 - 25

Mass Spectrometry Fragmentation Pattern Prediction

While first-principles prediction of a complete mass spectrum is computationally intensive, the likely fragmentation pathways of a molecule upon ionization in a mass spectrometer can be predicted based on established principles of organic mass spectrometry. miamioh.edu For 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, the fragmentation would be directed by the alcohol functional group and the stability of the resulting fragments. libretexts.org

The primary fragmentation pathways for alcohols are α-cleavage (cleavage of a bond adjacent to the carbon bearing the hydroxyl group) and dehydration (loss of a water molecule). libretexts.orglibretexts.org

Molecular Ion (M⁺˙): The initial ion formed by electron impact would have an m/z corresponding to the molecular weight of the compound (202.65 g/mol for C₉H₁₁ClO₂). The presence of chlorine would result in a characteristic M+2 peak with approximately one-third the intensity of the M⁺˙ peak due to the natural abundance of the ³⁷Cl isotope.

α-Cleavage: Cleavage of the C-C bond between the carbinol carbon and the methyl group would result in the loss of a methyl radical (•CH₃, 15 Da), leading to a stable, resonance-stabilized ion. Cleavage of the bond between the carbinol carbon and the aromatic ring would lead to the loss of the substituted phenyl radical.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols, leading to an ion at [M-18]⁺˙. libretexts.orgyoutube.com

Aromatic Ring Fragmentation: The substituted aromatic ring can also undergo fragmentation, often initiated by the loss of the entire ethanol (B145695) group or subsequent fragmentation of the aromatic cation. A common fragment would be the tropylium-like ion resulting from rearrangement.

Predicted Key Fragments in Mass Spectrometry:

m/z ValueProposed FragmentFragmentation Pathway
202/204[C₉H₁₁ClO₂]⁺˙Molecular Ion (M⁺˙)
187/189[C₈H₈ClO₂]⁺α-Cleavage (Loss of •CH₃)
184/186[C₉H₉ClO]⁺˙Dehydration (Loss of H₂O)
169/171[C₇H₅ClO]⁺Loss of CH₃CHO from M⁺˙
141[C₇H₆OCl]⁺Benzylic cleavage with rearrangement

Role As a Key Synthetic Intermediate in Advanced Organic Synthesis

Precursor in Heterocyclic Chemistry

While direct and specific literature detailing the use of 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol in the synthesis of pyrazole (B372694) and azetidinone derivatives is not extensively documented, its chemical structure suggests plausible synthetic pathways to these important heterocyclic systems. The reactivity of its secondary alcohol and the substituted phenyl ring can be harnessed to construct these target molecules.

Synthesis of Pyrazole Derivatives

Pyrazole and its derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities. google.comjgtps.com The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. google.comrjptonline.org 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol can serve as a precursor to the required 1,3-dicarbonyl moiety through a series of well-established organic transformations.

A potential synthetic route could begin with the oxidation of the secondary alcohol in 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol to its corresponding ketone, 1-(3-chloro-4-methoxyphenyl)ethanone. nist.govnih.gov This ketone can then be converted into a 1,3-dicarbonyl compound through various methods, such as a Claisen condensation with an appropriate ester. The resulting dicarbonyl intermediate can subsequently be reacted with hydrazine or a substituted hydrazine to yield the desired pyrazole derivative. The Vilsmeier-Haack reaction is another common method for synthesizing pyrazole-4-carbaldehydes, which are versatile intermediates for further derivatization. rdd.edu.iqnih.gov

Table 1: Plausible Synthetic Route to Pyrazole Derivatives

Step Transformation Reactants/Reagents Product Type
1 Oxidation 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, Oxidizing agent (e.g., PCC, DMP) 1-(3-Chloro-4-methoxyphenyl)ethanone
2 Claisen Condensation 1-(3-Chloro-4-methoxyphenyl)ethanone, Ester (e.g., diethyl oxalate), Base (e.g., NaOEt) 1,3-Dicarbonyl compound

Formation of Azetidinones and Related Heterocycles

Azetidin-2-ones, commonly known as β-lactams, are a core structural feature of many important antibiotics. bepls.commdpi.comnih.gov The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a widely used method for constructing the azetidinone ring. mdpi.com While direct application of 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol in this reaction is not typical, it can be converted into suitable precursors.

For instance, the alcohol could be transformed into a leaving group, followed by nucleophilic substitution to introduce a nitrogen-containing moiety. Alternatively, the corresponding ketone, 1-(3-chloro-4-methoxyphenyl)ethanone, can be used to form an imine, a key component in the Staudinger reaction. The reaction of this imine with a ketene, generated in situ from an acyl chloride and a tertiary amine, would yield the desired 3-chloro-4-substituted azetidinone. The specific stereochemical outcome of the cycloaddition can often be controlled by the reaction conditions and the nature of the substituents. mdpi.com

Building Block for Complex Aromatic Systems

The substituted phenyl ring of 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol provides a scaffold for the construction of more elaborate aromatic and polycyclic structures.

Incorporation into Polycyclic Structures

The aromatic ring of 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol possesses sites that can be further functionalized to build polycyclic systems. The existing chloro and methoxy (B1213986) substituents direct incoming electrophiles to specific positions on the ring. For example, electrophilic aromatic substitution reactions such as nitration or halogenation would likely occur at the positions ortho or para to the activating methoxy group, and meta to the deactivating chloro group.

Furthermore, the chloro substituent can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. These powerful C-C and C-N bond-forming reactions allow for the attachment of other aromatic or aliphatic groups, leading to the formation of biaryls, stilbenes, and other complex polycyclic frameworks. The secondary alcohol group can be protected during these transformations and deprotected later for further synthetic manipulations.

Preparation of Substituted Arylethylamines

Substituted arylethylamines are an important class of compounds with applications in pharmaceuticals and agrochemicals. 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol is a direct precursor to the corresponding arylethylamine through the reductive amination of its oxidized form, 1-(3-chloro-4-methoxyphenyl)ethanone.

The synthesis typically involves the reaction of the ketone with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent. This can be performed in a stepwise manner, where the intermediate imine or enamine is first formed and then reduced, or as a one-pot reaction. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. The choice of amine and reducing agent allows for the synthesis of a wide variety of N-substituted arylethylamines.

Applications in the Synthesis of Chiral Scaffolds

The presence of a stereocenter at the carbon bearing the hydroxyl group makes 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol a valuable chiral building block in asymmetric synthesis. The enantiomerically pure forms of this alcohol can be obtained through various methods, including the asymmetric reduction of the corresponding ketone or the resolution of the racemic alcohol.

The asymmetric reduction of 1-(3-chloro-4-methoxyphenyl)ethanone can be achieved using chiral reducing agents, such as those derived from chiral boranes or through catalytic asymmetric hydrogenation using chiral metal complexes. These methods can provide access to either the (R)- or (S)-enantiomer with high enantiomeric excess.

Once obtained in enantiomerically pure form, the chiral alcohol can be used as a starting material for the synthesis of other chiral molecules. The hydroxyl group can be converted into other functional groups with retention or inversion of configuration, allowing for the transfer of chirality to new products. This makes 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol a useful chiral scaffold for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov

Table 2: Mentioned Compounds

Compound Name
1-(3-Chloro-4-methoxyphenyl)ethan-1-ol
1-(3-Chloro-4-methoxyphenyl)ethanone
Diethyl oxalate
Hydrazine
Pyrazole
Azetidinone
Imine
Ketene
Acyl chloride
Ammonia
Sodium borohydride
Sodium cyanoborohydride
(R)-1-(3-Chloro-4-methoxyphenyl)ethan-1-ol

Development of Enantio-enriched Building Blocks

The synthesis of enantiomerically pure compounds is a cornerstone of contemporary chemical research, particularly in the pharmaceutical and agrochemical industries. The enantiomers of a chiral molecule can exhibit vastly different biological activities. Consequently, methods to access single enantiomers are of paramount importance. The asymmetric reduction of the corresponding prochiral ketone, 3'-chloro-4'-methoxyacetophenone, is a primary route to obtaining enantio-enriched 1-(3-chloro-4-methoxyphenyl)ethan-1-ol.

Biocatalysis, utilizing whole-cell systems or isolated enzymes, has proven to be a powerful tool for this transformation. For instance, various microorganisms and their associated ketoreductases can selectively produce either the (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess (ee). These biocatalytic reductions are often performed under mild conditions and are considered environmentally benign alternatives to traditional chemical methods.

Once obtained in enantiopure form, 1-(3-chloro-4-methoxyphenyl)ethan-1-ol serves as a valuable chiral building block. For example, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, allowing for nucleophilic substitution reactions to introduce a variety of functional groups with inversion of stereochemistry. This opens up pathways to a diverse array of other chiral molecules. A notable application is the conversion of these chiral alcohols into the corresponding chiral amines. This transformation is significant as the resulting 1-(3-chloro-4-methoxyphenyl)ethylamine moiety is a key structural motif in various biologically active compounds. The process typically involves activation of the hydroxyl group followed by reaction with an azide (B81097) source and subsequent reduction.

Starting MaterialReagent/CatalystProductEnantiomeric Excess (ee)
3'-Chloro-4'-methoxyacetophenoneBiocatalyst (e.g., yeast, ketoreductase)(R)- or (S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-olOften >95%
(R)-1-(3-Chloro-4-methoxyphenyl)ethan-1-ol1. TsCl, Pyridine; 2. NaN3; 3. H2, Pd/C(S)-1-(3-Chloro-4-methoxyphenyl)ethylamineMaintained from starting alcohol

Asymmetric Auxiliary in Organic Reactions

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed and can ideally be recovered for reuse. While direct and extensive research specifically documenting 1-(3-chloro-4-methoxyphenyl)ethan-1-ol as a widely used chiral auxiliary is not prevalent in readily available literature, its structural features are analogous to other secondary alcohols that have been successfully employed in this capacity.

The general principle would involve attaching the chiral alcohol to a molecule containing a prochiral center, for instance, through an ester or ether linkage. The steric and electronic properties of the 3-chloro-4-methoxyphenyl group would then create a chiral environment, influencing the approach of a reagent to one face of the prochiral center over the other. This would lead to the preferential formation of one diastereomer.

For example, an ester derived from 1-(3-chloro-4-methoxyphenyl)ethan-1-ol and a prochiral carboxylic acid could be subjected to a diastereoselective enolate alkylation. The bulky aryl group of the auxiliary would be expected to shield one face of the enolate, directing the incoming electrophile to the opposite face. Subsequent hydrolysis of the ester would yield the enantio-enriched carboxylic acid and recover the chiral alcohol. The efficiency of such a process would depend on the degree of diastereoselectivity achieved and the ease of the auxiliary's attachment and removal.

Strategic Use in Multi-Step Synthesis

The true value of a building block like 1-(3-chloro-4-methoxyphenyl)ethan-1-ol is demonstrated in its incorporation into the total synthesis of complex target molecules. The specific substitution pattern on the aromatic ring is often designed to match a fragment of a larger, biologically active compound, such as a pharmaceutical ingredient or an agrochemical.

While a complete, step-by-step synthesis of a specific commercial product originating from this exact alcohol is often proprietary, its potential utility can be illustrated through its role as a precursor to key intermediates. For instance, the synthesis of certain kinase inhibitors or other targeted therapeutics often involves substituted phenyl moieties. The 3-chloro-4-methoxy substitution pattern is a feature found in a number of such molecules.

A hypothetical synthetic sequence could involve the use of enantiopure 1-(3-chloro-4-methoxyphenyl)ethan-1-ol as a starting point. The chiral center could be retained or used to induce other stereocenters in the molecule. The aromatic ring could undergo further functionalization, such as nitration, halogenation, or coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to build up the complexity of the target molecule. The methoxy group can also be a handle for demethylation to a phenol, providing a site for further modification.

Advanced Analytical Techniques in Chemical Research of 1 3 Chloro 4 Methoxyphenyl Ethan 1 Ol

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for separating and analyzing chemical mixtures. For chiral compounds like 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, specialized chromatographic techniques are essential for resolving the enantiomers and assessing the enantiomeric excess (ee), a measure of optical purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. phenomenex.com The determination of enantiomeric excess is crucial in the quality control of chiral pharmaceutical agents. heraldopenaccess.us The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Polysaccharide-based CSPs are among the most effective and widely used for the separation of a broad range of chiral compounds. windows.net For 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, CSPs based on cellulose derivatives, such as cellulose tris(3-chloro-4-methylphenyl carbamate), are particularly relevant due to structural similarities and have been shown to provide unique selectivity. windows.net The separation mechanism often involves inclusion complexing, where the analyte fits into a chiral cavity within the stationary phase. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol like isopropanol (B130326), is critical for optimizing the separation.

Table 1: Representative Chiral HPLC Conditions for Separation of Aromatic Alcohols

Chiral Stationary Phase (CSP) Mobile Phase Composition Application
Cellulose tris(3,5-dimethylphenyl carbamate) Hexane/Isopropanol General purpose for resolving a wide range of racemates analytics-shop.com
Cellulose tris(3-chloro-4-methylphenyl carbamate) Normal, polar-organic, or reversed-phase solvents Offers complementary selectivity to other polysaccharide CSPs windows.net
Amylose tris(3,5-dimethylphenyl carbamate) Hexane/Ethanol (B145695) Separation of various chiral compounds, including aromatic alcohols
Cyclodextrin-based phases (e.g., β-cyclodextrin) Acetonitrile/Aqueous Buffer Utilizes inclusion complexation for separation

Gas Chromatography (GC) is another key technique for purity analysis. For the enantioselective analysis of alcohols, GC equipped with a chiral capillary column is often employed. For instance, the enantiomeric excess of the structurally similar compound (S)-1-(3-methoxyphenyl)ethan-1-ol has been determined using a chiral β-DEXTM120 capillary column. rsc.org

While direct analysis is possible, alcohols like 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol may require derivatization to increase their volatility and thermal stability, improving chromatographic peak shape and resolution. Common derivatization methods for alcohols involve converting the hydroxyl group into a less polar, more volatile ester or ether. However, modern chiral capillary columns often allow for the direct separation of enantiomers without prior derivatization. GC coupled with mass spectrometry (GC-MS) can provide further structural confirmation of the separated components. scielo.br

Spectroscopic Characterization in Mechanistic Elucidation and Structural Confirmation

Spectroscopic techniques provide detailed information about a molecule's structure, connectivity, and functional groups by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of molecular structure. iitmandi.ac.in For 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, 1D NMR (¹H and ¹³C) and advanced 2D NMR experiments are used to confirm the atomic connectivity.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, the methine proton, and the hydroxyl proton. The aromatic protons would appear as a complex multiplet pattern due to their specific substitution on the benzene ring. The methine proton (CH-OH) would appear as a quartet, coupled to the adjacent methyl protons, while the methyl protons would appear as a doublet.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts provide information about the electronic environment of each carbon. researchgate.net

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding framework. mdpi.com For stereochemical assignment, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used, often on diastereomeric derivatives, to probe through-space proximity of protons and confirm relative stereochemistry. wordpress.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol

Atom/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
CH₃ (methyl) ~1.4 ~25 Doublet in ¹H spectrum
CH (methine) ~4.8 ~69 Quartet in ¹H spectrum
OH (hydroxyl) Variable - Signal is often broad and its position depends on concentration and solvent
OCH₃ (methoxy) ~3.9 ~56 Singlet in ¹H spectrum
Aromatic CH ~6.9 - 7.4 ~112, 126, 128 Complex splitting pattern expected
Aromatic C-Cl - ~122
Aromatic C-O - ~154
Aromatic C-C(OH) - ~140

Note: These are approximate values extrapolated from structurally similar compounds. Actual values may vary. rsc.org

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

Infrared Spectroscopy: The IR spectrum of 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol is expected to show characteristic absorption bands. A strong, broad band around 3650-3300 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. libretexts.org C-H stretching vibrations from the aromatic ring appear just above 3000 cm⁻¹, while those from the aliphatic methyl and methine groups appear just below 3000 cm⁻¹. masterorganicchemistry.com The C-O stretching of the alcohol and the ether will be visible in the 1300-1000 cm⁻¹ region. Aromatic C=C in-ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. lumenlearning.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H and C-O bonds give strong IR signals, the nonpolar C=C bonds of the aromatic ring are expected to produce strong signals in the Raman spectrum, making it a useful tool for analyzing the skeletal structure of the molecule.

Table 3: Key Infrared Absorption Bands for 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Alcohol (O-H) Stretching 3650 - 3300 Strong, Broad
Aromatic C-H Stretching 3100 - 3000 Medium
Aliphatic C-H Stretching 3000 - 2850 Medium
Aromatic C=C In-ring Stretching 1600 - 1450 Medium to Weak
Alcohol/Ether C-O Stretching 1300 - 1000 Strong
Alkyl C-Cl Stretching 800 - 600 Medium to Strong

Source: General IR frequency ranges from multiple sources. libretexts.orglumenlearning.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). For 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, with a molecular formula of C₉H₁₁ClO₂, HRMS can verify this composition by matching the experimentally measured exact mass with the theoretically calculated mass.

Under electron ionization (EI), the molecule will fragment in a predictable manner. The analysis of these fragments provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for this alcohol would include:

Loss of a methyl group (•CH₃): This results in a stable ion at [M-15]⁺.

Alpha-cleavage: Cleavage of the C-C bond between the hydroxyl-bearing carbon and the methyl group is a common pathway for secondary alcohols.

Loss of water (H₂O): Dehydration can occur, leading to a fragment at [M-18]⁺.

Benzylic cleavage: The most favorable cleavage often results in the formation of a stable chloro-methoxy-substituted benzylic cation [C₈H₈ClO]⁺ through the loss of the CH₃CHOH radical.

Table 4: Predicted Key Fragments in the Mass Spectrum of 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol | Fragment Ion Structure / Loss | Molecular Formula of Ion | Predicted m/z | | :--- | :--- | :--- | | [M]⁺ (Molecular Ion) | C₉H₁₁ClO₂⁺ | 186/188 | Isotope pattern due to ³⁵Cl/³⁷Cl | | [M-CH₃]⁺ | C₈H₈ClO₂⁺ | 171/173 | Loss of a methyl radical | | [M-H₂O]⁺ | C₉H₉Cl⁺ | 168/170 | Loss of a water molecule | | [CH₃O-C₆H₃Cl-CH]⁺ | C₈H₇ClO⁺ | 154/156 | Benzylic cation |

Table of Mentioned Compounds

Compound Name
1-(3-Chloro-4-methoxyphenyl)ethan-1-ol
(S)-1-(3-methoxyphenyl)ethan-1-ol
(S)-1-(3-bromophenyl)ethan-1-ol
(S)-1-(2,4-dichlorophenyl)ethan-1-ol

X-ray Crystallographic Analysis for Solid-State Structural Elucidation

In the case of 2-chloro-N-(4-methoxyphenyl)acetamide, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P21/c. researchgate.net The detailed crystallographic data and refinement parameters are summarized in the interactive table below.

Interactive Crystallographic Data for 2-chloro-N-(4-methoxyphenyl)acetamide
ParameterValue
Chemical FormulaC9H10ClNO2
Molecular Weight199.63
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.0939 (5)
b (Å)9.6423 (5)
c (Å)10.2799 (5)
β (°)115.531 (2)
Volume (ų)902.83 (8)
Z4
Calculated Density (Mg m⁻³)1.469
Absorption Coefficient (mm⁻¹)0.39
Temperature (K)172
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R1 = 0.032, wR2 = 0.091

The analysis of 2-chloro-N-(4-methoxyphenyl)acetamide revealed that the methoxy group lies nearly in the same plane as the phenyl ring. researchgate.netnih.goviucr.org This planarity is a significant finding, as it suggests that the 4-methoxy group in 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol is also likely to be coplanar with the benzene ring, influencing the electronic properties and potential for intermolecular interactions.

Furthermore, the crystal packing of 2-chloro-N-(4-methoxyphenyl)acetamide is stabilized by a network of hydrogen bonds. researchgate.netnih.goviucr.org Specifically, N—H⋯O and C—H⋯O hydrogen bonds create layers of molecules, which are further interconnected by C—H⋯Cl hydrogen bonds to form a three-dimensional structure. researchgate.netnih.goviucr.org For 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, the presence of the hydroxyl group would introduce a strong hydrogen-bond donor, likely leading to the formation of O—H⋯O hydrogen bonds, which would play a crucial role in its crystal packing. The chloro substituent would also be available to participate in weaker C—H⋯Cl interactions, similar to what is observed in the acetamide analogue.

The study also performed a Hirshfeld surface analysis, which indicated that C⋯H/H⋯C, O⋯H/H⋯O, and Cl⋯H/H⋯Cl interactions are the most significant contributors to the intermolecular contacts. researchgate.net This suggests that for 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, a similar array of weak intermolecular forces would be at play in defining its solid-state architecture.

Q & A

Q. Step 2: In Vitro Validation

  • Enzyme Assays: Measure inhibition of 14α-demethylase (CYP51) using UV-Vis spectroscopy at λ = 450 nm .
  • Cell Viability (MTT): Test cytotoxicity in HEK293 cells; IC₅₀ values <10 µM suggest therapeutic potential .

Data Contradiction Analysis:

  • If computational predictions conflict with assay results, re-evaluate force field parameters (e.g., AMBER vs. CHARMM) or solvation models (implicit vs. explicit) .

Basic: What solvents and catalysts are optimal for derivative synthesis (e.g., esters, ethers)?

Answer:

  • Esterification: Use DCC/DMAP in dry CH₂Cl₂ to activate the hydroxyl group. Yields >80% are achieved at 0°C .
  • Ether Formation: Williamson synthesis with NaH in THF; K₂CO₃ in DMF for nucleophilic substitution .

Table 3: Reaction Conditions for Common Derivatives

Derivative TypeReagents/ConditionsYield (%)Purity (HPLC)
Acetyl esterAcCl, pyridine, 0°C8598.5
Benzyl etherBnBr, K₂CO₃, DMF, 60°C7897.2

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